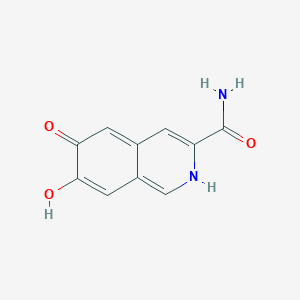

6,7-Dihydroxyisoquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

146515-42-6 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

6,7-dihydroxyisoquinoline-3-carboxamide |

InChI |

InChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15) |

InChI Key |

OJUNRVBMXVTBNF-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)N |

Isomeric SMILES |

C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |

Canonical SMILES |

C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |

Synonyms |

3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6,7 Dihydroxyisoquinoline 3 Carboxamide

General Synthetic Strategies for Isoquinoline-3-carboxamide (B1590844) Scaffolds

The construction of the isoquinoline-3-carboxamide framework can be achieved through a variety of synthetic routes, ranging from classical cyclization reactions to more modern, diastereoselective methods.

Classical Approaches in Isoquinoline (B145761) Synthesis

Two of the most established methods for isoquinoline synthesis are the Bischler-Napieralski and Pictet-Gams reactions. These reactions are fundamental in forming the core isoquinoline ring system from acyclic precursors.

The Bischler-Napieralski reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides in the presence of a dehydrating agent. wikipedia.org This reaction is typically carried out under refluxing acidic conditions. nrochemistry.com Commonly used condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂). nrochemistry.com The reaction proceeds through the cyclization of a β-arylethylamide, leading to a 3,4-dihydroisoquinoline (B110456), which can then be oxidized to the corresponding isoquinoline. wikipedia.orgnrochemistry.com The effectiveness of this reaction is often enhanced by the presence of electron-donating groups on the benzene (B151609) ring. nrochemistry.com The mechanism can involve either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org

The Pictet-Gams reaction is a variation of the Bischler-Napieralski reaction that utilizes a β-hydroxy-β-phenethylamide as the starting material. This modification allows for the direct formation of an isoquinoline without the need for a separate oxidation step. The reaction requires a strong Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, to facilitate both the cyclization and the dehydration of the β-hydroxy group. wikipedia.orgdrugfuture.com

A related classical method is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgpharmaguideline.com This reaction is a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.org While traditionally requiring harsh acidic conditions and heat, milder conditions have been developed, especially for electron-rich aromatic rings. wikipedia.org

| Reaction Name | Starting Material | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, ZnCl₂ | 3,4-Dihydroisoquinoline |

| Pictet-Gams | β-hydroxy-β-phenethylamide | POCl₃, P₂O₅ | Isoquinoline |

| Pictet-Spengler | β-arylethylamine and aldehyde/ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |

Modern Diastereoselective Syntheses

While classical methods provide foundational access to the isoquinoline core, modern synthetic chemistry has introduced more sophisticated and stereocontrolled approaches. These methods are crucial for the synthesis of complex, chiral isoquinoline alkaloids and their analogues.

The Pomeranz–Fritsch reaction (and its Bobbitt modification) provides a route to isoquinolines from benzaldehydes and aminoacetal. The key step is the acid-catalyzed cyclization of a Schiff base intermediate. The Bobbitt modification utilizes a different starting material, leading to a dihydroisoquinoline intermediate that can be subsequently reduced or oxidized.

The Petasis reaction , a multicomponent reaction, offers a versatile method for the synthesis of substituted amines, which can be precursors to isoquinolines. This reaction involves the coupling of a secondary amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. While not a direct isoquinoline synthesis, it provides a powerful tool for creating the substituted β-arylethylamine precursors required for subsequent cyclization reactions.

Hydrolysis and Alkylation Strategies for Isoquinoline-3-carboxylic Acid Derivatives

Once the isoquinoline ring is formed, further functionalization, particularly at the 3-position, is necessary to arrive at the desired carboxamide. A common strategy involves the synthesis of an isoquinoline-3-carboxylic acid, which can then be converted to the corresponding carboxamide.

The synthesis of quinoline-3-carboxamides (B1200007), a related class of compounds, often starts with the formation of a 2-chloroquinoline-3-carbaldehyde. This aldehyde can be oxidized to the carboxylic acid using reagents like sodium chlorite (B76162) and formic acid. The resulting carboxylic acid can then be coupled with a desired amine to form the carboxamide. This coupling is frequently facilitated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). lookchem.com

Alkylation strategies can be employed at various stages of the synthesis to introduce substituents on the isoquinoline core or on the side chains. For instance, N-alkylation and C-alkylation sequences following a Bischler-Napieralski cyclization have been used to construct complex isoquinoline alkaloids. acs.org

Targeted Synthesis of 6,7-Dihydroxyisoquinoline-3-carboxamide and its Analogues

The specific synthesis of this compound requires careful selection of starting materials with the appropriate substitution pattern. The synthesis would typically begin with a 3,4-dihydroxyphenethylamine derivative (dopamine). This starting material contains the necessary 6,7-dihydroxy pattern pre-installed on the aromatic ring.

A plausible synthetic route would involve the acylation of the dopamine (B1211576) derivative, followed by a Bischler-Napieralski or Pictet-Gams type cyclization to form the 6,7-dihydroxyisoquinoline (B8693075) ring. Subsequent steps would focus on introducing the carboxamide functionality at the 3-position. This could be achieved by first introducing a cyano group or a carboxylic acid ester at the appropriate position on the precursor, which can then be converted to the primary amide.

Strategies for Introducing Specific Substituents and Structural Modifications on the Isoquinoline-3-carboxamide Scaffold

The isoquinoline-3-carboxamide scaffold allows for a wide range of structural modifications to explore structure-activity relationships for various biological targets.

Substitution on the Aromatic Ring: Substituents on the benzene portion of the isoquinoline ring are typically introduced in the starting materials. For example, using differently substituted phenethylamines in a Bischler-Napieralski reaction will lead to isoquinolines with corresponding substitution patterns.

Substitution at the 1- and 4-Positions: The Bischler-Napieralski reaction naturally allows for the introduction of a substituent at the 1-position by choosing an appropriately acylated β-phenylethylamine. pharmaguideline.com The 4-position can be functionalized through various electrophilic substitution reactions, provided the isoquinoline ring is sufficiently activated.

Based on a comprehensive review of available scientific literature, there is limited to no specific published research data detailing the molecular mechanisms of action for This compound across the enzymatic targets outlined in the requested article structure.

Searches for the specified compound in connection with Protein Tyrosine Kinase (p56lck), Poly(ADP-Ribose) Polymerase (PARP), Prolyl Hydroxylase Enzymes, HIV-1 Reverse Transcriptase, Hepatitis B Virus replication enzymes, and Carbonic Anhydrase isoforms did not yield specific inhibitory profiles or detailed research findings.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound.” Information is available for structurally related compounds, such as isomers (e.g., 7,8-dihydroxyisoquinoline-3-carboxamide) or derivatives with similar core structures, but not for the specific molecule requested. Generating content on these related compounds would fall outside the explicit scope of the instructions.

Molecular Mechanisms of Action and Biological Targets of 6,7 Dihydroxyisoquinoline 3 Carboxamide

Enzymatic Inhibition Profiles

Inhibition of Bacterial Cell Wall Synthesis Enzymes

The integrity of the bacterial cell wall is crucial for survival, making its biosynthetic pathway a prime target for antimicrobial agents. youtube.com The cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptides. youtube.com The synthesis is a multi-step process involving cytoplasmic, membrane-bound, and extracellular stages, each with specific enzymes that can be inhibited. youtube.comnih.gov

Research into related isoquinoline (B145761) compounds has shed light on their potential as antibacterial agents. A new class of alkynyl isoquinolines has demonstrated potent bactericidal activity against several Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA). mdpi.com Preliminary mechanistic studies indicate that these isoquinoline derivatives perturb the synthesis of the S. aureus cell wall. mdpi.com Specifically, a representative compound, HSN584, was shown to inhibit the incorporation of radiolabeled N-acetylglucosamine, a critical precursor for the peptidoglycan layer, in a concentration-dependent manner. mdpi.com This suggests that the isoquinoline scaffold can interfere with the enzymatic machinery responsible for building the glycan strands of the cell wall. mdpi.com

**3.2. Receptor and Protein Interaction Modulations

Beyond antimicrobial activity, the 6,7-dihydroxyisoquinoline-3-carboxamide structure and its analogs interact with various mammalian proteins and receptors, modulating their function.

Insulin-like growth factors (IGFs) are critical for normal growth and development. nih.gov Their activity is modulated by a family of six high-affinity IGF-binding proteins (IGFBPs). nih.govunc.edu In physiological fluids, most IGFs are bound to IGFBPs, which can render them biologically inactive. nih.gov Displacing IGFs from these binding proteins can increase the concentration of "free" IGFs, enhancing their neuroprotective and other effects. nih.gov

Compounds based on the 6,7-dihydroxyisoquinoline (B8693075) structure have been identified as potent inhibitors of the IGF-IGFBP interaction. nih.gov A series of 1-benzoyl isoquinolines derived from this core structure were synthesized and evaluated for their ability to displace IGF-I from its complex with IGFBP-3. nih.gov Modifications to the core structure led to the discovery of compounds with excellent in vitro potency, demonstrating that the isoquinoline scaffold is a viable backbone for developing agents that can modulate the IGF system by preventing IGFs from binding to their inhibitory proteins. nih.gov

The sigma-2 receptor (σ2R), identified as the transmembrane protein TMEM97, is implicated in various cellular processes and is considered a potential therapeutic target for neuropathic pain and a biomarker for proliferating tumor cells. nih.govmdpi.com

Derivatives of this compound are notable for their potent and selective ligand activity at the σ2R. Specifically, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structures, which are closely related to the dihydroxy form, have demonstrated high binding affinity for the σ2R with significant selectivity over the sigma-1 receptor (σ1R). upenn.edunih.gov For instance, the compound (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline showed a subnanomolar binding affinity for σ2R. upenn.edunih.gov This high affinity and selectivity highlight the potential of this chemical scaffold in designing probes and therapeutics targeting the σ2R. upenn.edu

Table 1: Binding Affinity of a Representative Tetrahydroisoquinoline Analog for Sigma Receptors

| Compound | Receptor | Ki (nM) | Selectivity (σ1/σ2) |

| (±)-7* | σ1 | 48.4 ± 7.7 | 82 |

| σ2 | 0.59 ± 0.02 |

*Data for (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline. upenn.edunih.gov

The orexin system, consisting of two neuropeptides and two G protein-coupled receptors (OX1 and OX2), is a key regulator of sleep and wakefulness. nih.gov Orexin receptor antagonists are a novel class of drugs for treating insomnia. nih.gov The tetrahydroisoquinoline (THIQ) scaffold is a core component of several orexin antagonists, including the dual orexin receptor antagonist almorexant. nih.gov

Structure-activity relationship studies on THIQ-based antagonists have revealed that substitutions at the 6- and 7-positions are critical for potency and selectivity. nih.gov While many analogs based on this scaffold, such as those with 6,7-dimethoxy substitutions, have been developed as potent orexin antagonists, the specific role of each position influences receptor selectivity. nih.gov This indicates that the 6,7-disubstituted isoquinoline core is a key pharmacophore for modulating the orexin system, which includes the Orexin-2 receptor.

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a significant role in inflammation and immunity. nih.gov When activated by high concentrations of extracellular ATP, often present during cell damage, the P2X7R triggers pro-inflammatory cascades, including the release of mature cytokines like IL-1β. nih.gov Consequently, antagonists of the P2X7R are being investigated as potential treatments for a range of inflammatory diseases. nih.govresearchgate.net

While various chemical structures, such as cyclic imides and adamantane amides, have been identified as potent P2X7R antagonists, the investigation of isoquinoline-based compounds for this target is an ongoing area of research. researchgate.net The development of selective P2X7R antagonists remains a key objective for targeting inflammation-related pathologies. nih.gov

Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for clinically used opioid analgesics. nih.govuthscsa.edu However, their use is limited by side effects like tolerance and dependence. uthscsa.edu A promising therapeutic strategy involves creating compounds that act as MOR agonists while simultaneously acting as δ-opioid receptor (DOR) antagonists, which may reduce these side effects. nih.gov

The tetrahydroquinoline core has been successfully used as a scaffold to develop such mixed-activity ligands. nih.gov A series of peptidomimetics with a central tetrahydroquinoline structure have been shown to possess MOR agonism combined with DOR antagonism. nih.gov These related compounds produce analgesic effects without manifesting withdrawal syndromes or reward-seeking behavior in preclinical models, demonstrating the utility of the tetrahydroisoquinoline scaffold in designing novel opioid receptor modulators. nih.gov

Cellular Pathway Modulation

Induction of Apoptosis and Disruption of Cell Cycle Progression

Research into the biological effects of isoquinoline derivatives has consistently highlighted their capacity to influence cell proliferation and survival. researchgate.net Many compounds featuring the isoquinoline scaffold have demonstrated the ability to induce apoptosis, or programmed cell death, and to disrupt the normal progression of the cell cycle in various cancer cell lines. nih.govresearchgate.net While direct studies on this compound are limited, the activities of structurally related compounds provide significant insights into its potential mechanisms.

For instance, certain isoquinoline-based compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, leading to the release of cytochrome c and the activation of a cascade of caspase enzymes that execute the apoptotic program. The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, which also culminates in caspase activation. It is plausible that this compound could engage one or both of these pathways.

Furthermore, disruption of the cell cycle is a common mechanism of action for many anticancer agents. researchgate.net The cell cycle is a tightly regulated process that governs cell division, with checkpoints at various phases (G1, S, G2, M) to ensure genomic integrity. Studies on quinoline (B57606) and isoquinoline derivatives have shown that they can cause cell cycle arrest at different phases, thereby preventing the proliferation of cancerous cells. researchgate.net For example, some compounds induce a G2/M phase arrest, while others may block the transition from G1 to S phase. This suggests that this compound may also possess the ability to halt the cell cycle, contributing to its potential antiproliferative effects.

A study on a structurally similar compound, (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD-712), demonstrated its ability to inhibit apoptosis in myocardial ischemia and reperfusion injury. nih.gov This anti-apoptotic effect was mediated through the activation of the PI3K/Akt signaling pathway and by reducing inflammation. nih.gov This finding suggests that the 6,7-dihydroxyisoquinoline core is biologically active and can modulate cell survival pathways, although the specific effect (pro-apoptotic vs. anti-apoptotic) may be context-dependent and influenced by the other substituents on the molecule.

Table 1: Effects of Structurally Related Isoquinoline Derivatives on Apoptosis and Cell Cycle

| Compound Class | Example Compound | Observed Effect | Cell Line |

| Isoquinoline Alkaloid | Coptisine | Induced G1-phase cell cycle arrest and apoptosis | HCT-116 |

| Isoquinoline Alkaloid | Liensinine | Induced apoptosis and mitochondrial dysfunction | Colorectal cancer cells |

| Naphthylisoquinoline Alkaloid | Not specified | Anti-pancreatic cancer activity | |

| 3,8-diolisoquinoline | Induced apoptosis | U87 | |

| 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Anti-proliferative effect | Huh-7 |

This table presents data from studies on compounds structurally related to this compound to infer its potential biological activities.

Modulation of NF-κB Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of a wide range of cellular processes, including inflammation, immunity, cell proliferation, and survival. nih.gov Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. nih.gov The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the translocation of NF-κB transcription factors into the nucleus, where they induce the expression of target genes. nih.gov

Several studies have demonstrated that isoquinoline derivatives can modulate the NF-κB signaling pathway. For example, a study on isoquinoline-1-carboxamide derivatives showed that they could suppress lipopolysaccharide (LPS)-induced inflammation in microglial cells by inhibiting the MAPKs/NF-κB pathway. mdpi.com Specifically, the potent compound HSR1101 was found to abate the nuclear translocation of NF-κB. mdpi.com

Another related compound, CKD-712, has been shown to inhibit NF-κB activation during TLR4 signaling. nih.gov This inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory effects of this compound. nih.gov Given that this compound shares the core isoquinoline structure, it is highly probable that it also possesses the ability to modulate NF-κB signaling. This modulation could occur at various points in the pathway, such as inhibiting the degradation of IκBα (an inhibitor of NF-κB) or by directly preventing the nuclear translocation of NF-κB. Such activity would contribute to potential anti-inflammatory and anti-cancer properties.

Table 2: Modulation of NF-κB Signaling by Related Isoquinoline Compounds

| Compound | Model System | Key Findings |

| Isoquinoline-1-carboxamide derivatives | LPS-treated BV2 microglial cells | Inhibited LPS-induced inflammation via MAPKs/NF-κB pathway inhibition. |

| N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) | LPS-treated BV2 microglial cells | Abated LPS-induced nuclear translocation of NF-κB. |

| (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD-712) | HEK293 cells expressing TLR4 | Inhibited NF-κB activation during TLR4 signaling. |

This table summarizes the observed effects of structurally similar compounds on the NF-κB signaling pathway.

NADPH Oxidase (NOX) Inhibition

Nicotinamide (B372718) adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes whose primary function is the generation of reactive oxygen species (ROS). While ROS play important roles in cellular signaling and host defense, their overproduction can lead to oxidative stress, which is implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Therefore, inhibitors of NOX enzymes are of significant therapeutic interest.

While direct evidence for the inhibition of NADPH oxidase by this compound is not yet available in the scientific literature, the broader class of quinoline and quinolinone derivatives has been investigated for this activity. A study focused on the design and synthesis of quinoline and quinolinone derivatives as NOX inhibitors for the treatment of diabetic nephropathy identified several potent compounds. nih.gov This suggests that the quinoline scaffold, which is structurally related to isoquinoline, can serve as a template for the development of NOX inhibitors.

Given the structural similarities, it is conceivable that this compound could also exhibit inhibitory activity against one or more isoforms of NADPH oxidase. The dihydroxy substitution on the isoquinoline ring may play a role in this activity, potentially through interactions with the enzyme's active site or by acting as a radical scavenger. However, further experimental studies are required to confirm this hypothesis and to determine the specific NOX isoforms that might be targeted by this compound.

Regulation of Autophagy (via PARP-1/AMPK/mTOR pathway)

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in maintaining cellular homeostasis, and its dysregulation is associated with various diseases, including cancer and neurodegeneration. The regulation of autophagy is complex and involves a network of signaling pathways, with the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) being key players. nih.gov AMPK generally acts as an activator of autophagy, while mTOR is a major inhibitor. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) is another important enzyme that has been linked to the regulation of autophagy. PARP-1 is primarily known for its role in DNA repair, but it also influences other cellular processes. nih.gov Notably, a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides identified them as novel inhibitors of PARP. nih.gov This finding is significant because PARP inhibition can impact autophagy.

The inhibition of PARP can lead to the activation of AMPK, which in turn can inhibit mTOR and induce autophagy. Therefore, it is plausible that this compound, by potentially acting as a PARP inhibitor, could modulate the PARP-1/AMPK/mTOR signaling axis to regulate autophagy. This would represent another important mechanism through which this compound could exert its biological effects. The ultimate outcome of this modulation—whether it promotes cell survival or contributes to cell death—would likely depend on the cellular context and the extent of autophagy induction.

Table 3: Key Proteins in the Autophagy Pathway Potentially Targeted by Isoquinoline Derivatives

| Protein | Function in Autophagy | Potential Effect of this compound |

| PARP-1 | DNA repair, influences autophagy | Inhibition |

| AMPK | Positive regulator of autophagy | Activation (indirectly via PARP-1 inhibition) |

| mTOR | Negative regulator of autophagy | Inhibition (indirectly via AMPK activation) |

This table outlines the potential interactions based on the known activities of structurally related compounds.

Structure Activity Relationship Sar Studies of 6,7 Dihydroxyisoquinoline 3 Carboxamide and Analogues

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The biological activity of isoquinoline-3-carboxamide (B1590844) derivatives, especially as PARP inhibitors, is dictated by a set of essential structural features known as a pharmacophore. The design of these inhibitors is frequently based on mimicking the nicotinamide (B372718) portion of NAD+, the natural substrate for PARP enzymes. mdpi.com

Key pharmacophoric features for PARP-1 inhibition include:

An Aromatic Ring: The isoquinoline (B145761) nucleus serves as the core aromatic system. This flat, heterocyclic structure engages in crucial π-π stacking interactions with the phenyl ring of a key amino acid residue, Tyr907, within the enzyme's active site. mdpi.com

A Carboxamide Core: The carboxamide moiety at the 3-position is fundamental for activity. It forms a network of hydrogen bonds with amino acid residues in the catalytic domain, specifically with the backbone of Gly863 and the side chain of Ser904. mdpi.com This interaction is critical for anchoring the inhibitor in the correct orientation for effective binding.

Auxiliary Features: A comprehensive, structure-based pharmacophore model for PARP-1 inhibitors typically comprises four key features: one hydrogen bond donor, one hydrogen bond acceptor, one aromatic feature, and one hydrophobic feature. nih.gov The 6,7-dihydroxyisoquinoline-3-carboxamide scaffold effectively embodies these requirements, with the amide providing hydrogen bonding capabilities and the isoquinoline core fulfilling the aromatic and hydrophobic criteria. Restricting the free rotation of the carboxamide group, for instance by incorporating it into a bicyclic system, has been shown to enhance PARP1 inhibitory activity.

The planarity of the isoquinoline ring system is also a factor. Studies on related scaffolds have shown that a flat, fully aromatic isoquinolone is less suitable for potent PARP inhibitor design compared to a non-planar, saturated analogue like a 3,4-dihydroisoquinolone. nih.gov This suggests that the three-dimensional topology of the core structure plays a vital role in conforming to the PARP1 inhibitor pharmacophore model. nih.gov

Impact of Hydroxyl and Methoxy (B1213986) Substituents on Biological Potency and Selectivity

Substituents on the isoquinoline ring system profoundly affect the potency and selectivity of these compounds. The electronic and steric properties of groups at the 6- and 7-positions are particularly important in modulating interactions with the target enzyme.

While direct comparative data for 6,7-dihydroxy versus 6,7-dimethoxy on the isoquinoline-3-carboxamide scaffold is specific, broader SAR studies on related structures provide significant insights. For instance, in a series of quinoxaline-based PARP-1 inhibitors, the introduction of a para-methoxy group on a phenyl ring appendage resulted in a nearly two-fold increase in inhibitory potency compared to the unsubstituted phenyl ring analogue. mdpi.com This highlights the generally favorable effect of electron-donating methoxy groups on activity.

Furthermore, studies on different isoquinoline scaffolds demonstrate the sensitivity of the 7-position to substitution. In a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, the introduction of a fluorine atom at the 7-position (the 'magic fluorine') led to a 2.5-fold improvement in PARP1 inhibitory potency compared to the non-fluorinated parent compound. nih.gov Although the selectivity between PARP1 and PARP2 remained similar, the increase in potency was significant. nih.gov

The presence of hydroxyl groups, as in this compound, offers the potential for additional hydrogen bonding interactions with the enzyme active site, which could enhance binding affinity. Conversely, methoxy groups, as seen in related 6,7-dimethoxyisoquinoline (B95607) derivatives, alter the molecule's lipophilicity and electronic distribution, which can also influence potency and selectivity for different transporters or enzymes. nih.gov

| Scaffold | Compound | Key Substituent | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | Compound 3l | 7-H | PARP1 | 156 | nih.gov |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | Compound 3aa | 7-F | PARP1 | ~62.4 (2.5x more potent) | nih.gov |

| Quinoxaline-6-sulfonohydrazide | Compound 8b | Unsubstituted Phenyl | PARP1 | 11.06 | mdpi.com |

| Quinoxaline-6-sulfonohydrazide | Compound 8a | p-Methoxyphenyl | PARP1 | 2.31 | mdpi.com |

Influence of Side Chain Modifications on Molecular Recognition and Efficacy

Modifications to the side chain appended to the carboxamide function at the 3-position are a cornerstone of SAR studies for this class of compounds. This part of the molecule often extends into a solvent-exposed region of the binding pocket, and its composition can dramatically alter potency, selectivity, and physicochemical properties.

In a comprehensive study of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide analogues, the nature of the amide side chain was systematically varied to probe its effect on PARP1 and PARP2 inhibition. nih.gov The research revealed a clear preference for a piperidine (B6355638) ring bearing a dialkylamino substituent at its 4-position. nih.gov

Key findings from these modifications include:

Optimal Appendage: The most potent compounds featured a [1,4'-bipiperidine]-1'-carbonyl side chain. Compound 3l , with this side chain, demonstrated a PARP1 IC₅₀ of 156 nM. nih.gov

Isosteric and Oxa-analogs: Replacing the optimal piperidine side chain with an isosteric pyridyl analogue (3y ) or an oxa-analogue (3v ) resulted in a significant loss of potency. nih.gov

Peripheral Amine Modifications: Altering the peripheral cyclic amine on the piperidine ring did not lead to significant improvements in PARP1 potency. Ring-contracted (pyrrolidine) and ring-expanded (azepane) analogues displayed profiles similar to the parent piperidine compound. nih.gov A simple diethylamino substitution also resulted in similar potency and selectivity. nih.gov

These results underscore that the size, shape, and basicity of the side chain are critical for optimal molecular recognition and efficacy. The molecule must present the correct conformation to fit snugly within the binding site and establish favorable interactions.

| Compound ID | Side Chain Description | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 3l | 4-(1-Piperidinyl)piperidine | 156 | 70.1 | nih.gov |

| 3aa | 4-(1-Piperidinyl)piperidine (with 7-F on core) | 63.9 | 32.1 | nih.gov |

| 3ac | 4-(1-Pyrrolidinyl)piperidine (with 7-F on core) | 70.9 | 24.3 | nih.gov |

| 3ad | 4-(Diethylamino)piperidine (with 7-F on core) | 161 | 51.6 | nih.gov |

| 3ae | 4-(1-Azepanyl)piperidine (with 7-F on core) | 48.8 | 23.5 | nih.gov |

Stereochemical Considerations in Activity Profiles of Isoquinoline Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. The specific spatial orientation of functional groups dictates how a molecule interacts with its chiral biological target, such as an enzyme's active site.

For isoquinoline derivatives, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with markedly different pharmacological profiles. While specific stereochemical studies on this compound are not extensively detailed, research on closely related scaffolds highlights the importance of 3D structure. For instance, the activity of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which possess a chiral center at the 4-position, is dependent on the non-planar conformation of the dihydroisoquinolone ring. nih.gov It was noted that a flattened, aromatic isoquinolone scaffold was approximately 10-fold less potent, indicating that the specific 3D topology of the saturated ring is crucial for fitting into the PARP active site. nih.gov

This principle is broadly applicable in pharmacology. In a study of Pterotaberna alkaloids, the stereochemistry of two epimers, methuenine (B1234388) and 16-epimethuenine, was directly linked to their differing pharmacological activities. nih.gov Methuenine was characterized as a potent non-competitive antagonist, while its epimer, 16-epimethuenine, behaved as a weak antihistaminic. nih.gov Such examples reinforce that even subtle changes in the spatial arrangement around a single chiral center can drastically alter molecular recognition by a biological receptor, thereby changing the activity profile of isoquinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analyses in Isoquinoline Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel molecules and provide insights to guide the design of more potent analogues.

In the field of isoquinoline research, QSAR studies have been employed to understand the key molecular properties driving activity. For example, a QSAR study on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified specific molecular descriptors that were crucial for predicting their bioactivity against the enzyme AKR1C3. japsonline.com The resulting models provided insights for lead optimization, noting that electron-withdrawing groups at the 5th and 6th positions of the isoquinoline ring were beneficial for activity. japsonline.com

For targets like PARP-1, more advanced machine learning-based QSAR approaches have been developed. nih.gov These models can be built for both classification (differentiating active vs. inactive compounds) and regression (predicting specific IC₅₀ values). nih.gov To improve predictive power, techniques such as the Synthetic Minority Oversampling Technique (SMOTE) are used to balance datasets. nih.gov A key aspect of modern QSAR is interpretability; methods like Shapley Additive Explanations (SHAP) can identify the specific molecular features that are most important for activity. nih.gov Furthermore, Matched Molecular Pair Analysis (MMPA) can be used to extract chemical transformation rules that provide direct, actionable insights for medicinal chemists to guide the synthesis of new, more potent inhibitors. nih.gov These computational tools are invaluable for rationally designing novel this compound analogues with improved efficacy.

Preclinical Research Methodologies and Findings for 6,7 Dihydroxyisoquinoline 3 Carboxamide

In Vitro Experimental Models for Efficacy Assessment

In vitro models are fundamental in the early stages of drug discovery, offering a controlled environment to assess the biological activity of a compound at the cellular and molecular level.

Cell-based assays are crucial for determining the cytotoxic and antiproliferative effects of carboxamide derivatives. Studies on related compounds have demonstrated significant activity in cancer cell lines. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives showed distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.com The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for these derivatives, with some exhibiting activity in the low micromolar range. mdpi.com

Similarly, another study investigated a benzo nih.govnih.govoxepino[3,2-b] pyridine (B92270) (BZOP) derivative, which significantly inhibited proliferation and migration in canine mammary carcinoma cell lines (REM134 and CMGT071020). mdpi.com These assays typically involve exposing cultured cancer cells to the compound and measuring outcomes like cell viability (e.g., using resazurin-based assays), cell proliferation, and the ability of cells to migrate or invade, which is a key feature of metastasis. mdpi.comnih.gov

Table 1: Antiproliferative Activity of Selected N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives mdpi.com

| Compound | IC50 in Caco-2 (µM) | IC50 in HCT-116 (µM) |

|---|---|---|

| Compound 16 | 37.4 | 8.9 |

| Compound 18 | 50.9 | 3.3 |

| Compound 19 | 17.0 | 5.3 |

| Compound 21 | 18.9 | 4.9 |

Enzyme assays and binding studies are employed to elucidate the mechanism of action by identifying specific molecular targets. The quinoline-3-carboxamide (B1254982) scaffold has been identified as a potent inhibitor of certain enzymes. For example, a fragment-based screen led to the discovery of quinoline-3-carboxamides (B1200007) as inhibitors of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS), an enzyme involved in inflammatory processes. nih.gov A lead compound from this research demonstrated an IC50 value of 9.9 nM. nih.gov

In other research, isoxazole-carboxamide derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov One derivative was found to be a potent inhibitor of both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively. nih.gov Furthermore, computational molecular docking studies are often used in conjunction with these assays to predict how the compounds bind to the active site of the target enzyme, such as the phosphatidylinositol 3-kinase (PI3Kα) for certain anticancer quinolone-3-carboxamides. mdpi.comnih.gov

Table 2: Enzyme Inhibition by Carboxamide Derivatives

| Compound Class | Enzyme Target | Reported IC50 | Reference |

|---|---|---|---|

| Quinoline-3-carboxamide | H-PGDS | 9.9 nM | nih.gov |

| Isoxazole-carboxamide | COX-1 | 64 nM | nih.gov |

| Isoxazole-carboxamide | COX-2 | 13 nM | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | PI3Kα | - | mdpi.com |

The choice of cell line is critical and is dictated by the research question. To investigate anticancer potential, researchers select cell lines derived from specific human tumors. For example, the human hepatoma cell line (Huh-7) was used to assess the in vitro antiproliferative action of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (a related isoquinoline) against liver cancer. nih.gov For colorectal cancer research, Caco-2 and HCT-116 cell lines are commonly used as they represent different stages and characteristics of the disease. mdpi.com The selection of these lines allows for the evaluation of a compound's efficacy against a particular type of malignancy.

While conventional 2D cell cultures are widely used, advanced in vitro systems like 3D spheroidal models are gaining traction. These models more closely mimic the microenvironment of solid tumors, including cellular interactions and nutrient gradients, offering a more physiologically relevant testing platform. However, the application of spheroidal or ex-ovo models in the specific preclinical evaluation of 6,7-Dihydroxyisoquinoline-3-carboxamide or its close analogues is not prominently documented in the available literature.

In Vivo Animal Models for Efficacy and Pharmacodynamic Evaluation

Following promising in vitro results, in vivo animal models are essential for evaluating a compound's efficacy and mechanism of action within a complex, living system.

Cancer: Rodent models are frequently used to study anticancer efficacy. A related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, was evaluated in a diethylnitrosamine (DEN)-induced hepatocellular carcinoma model in albino Wistar rats. nih.gov This study found that the compound showed a protective action on the liver and ameliorated metabolic alterations associated with the cancer. nih.govresearchgate.net The same compound was also tested in a dimethylhydrazine (DMH)-induced colorectal carcinoma rat model, where it demonstrated protective effects. nih.gov

Neurological Disorders: Animal models are indispensable for studying complex neurological diseases. nih.govresearchgate.net For neurodegenerative conditions, models that replicate specific aspects of the pathology are used. For example, to evaluate new isoquinoline-carboxamide derivatives as potential imaging agents for neuroinflammation, a preclinical model of Huntington's disease was established in rats via monolateral striatal injection of quinolinic acid. bohrium.com This toxin induces excitotoxic lesions and activates microglia, mimicking features of the human disease and allowing for the assessment of the compound's ability to target these pathological changes. bohrium.com Various animal models exist to study the multifaceted nature of neurological disorders, from genetic models to those induced by specific neurotoxins. dntb.gov.uanih.gov

Thrombotic Conditions: While there is no specific information on the use of this compound in thrombosis models, a variety of well-established animal models are available to assess antithrombotic agents. nih.gov These models, which can be induced in arteries or veins of different species (e.g., rats, rabbits), are crucial for discovering and developing new therapies for thrombotic diseases. nih.gov

Methodologies for Assessing Pharmacodynamic Responses

The evaluation of the pharmacodynamic (PD) properties of a compound, which describes the effects of a drug on the body, is a cornerstone of preclinical research. For a compound like this compound, which is investigated for its potential as a PARP inhibitor, a variety of in vitro and in vivo assays are employed to elucidate its mechanism of action and therapeutic effect.

In Vitro Assays: Initial pharmacodynamic assessment typically begins with in vitro studies to determine the compound's interaction with its molecular target.

Enzymatic Assays: These assays directly measure the inhibitory activity of the compound on the target enzyme, in this case, PARP. Fluorometric or colorimetric assays are commonly used to quantify the reduction in PARP activity in the presence of varying concentrations of the inhibitor.

Cell-Based Assays: Cellular assays provide insights into the compound's effects in a more biologically relevant context. For a PARP inhibitor, assays measuring the inhibition of PARP activity within cancer cell lines, often those with specific DNA repair deficiencies (e.g., BRCA1/2 mutations), are crucial. Techniques like immunofluorescence or Western blotting can be used to detect the accumulation of DNA double-strand breaks (visualized as γH2AX foci) or to quantify levels of poly(ADP-ribose) (PAR).

In Vivo Models: Following promising in vitro results, the pharmacodynamic effects are assessed in living organisms.

Xenograft and Patient-Derived Xenograft (PDX) Models: These models, typically involving immunodeficient mice bearing human tumors, are instrumental in evaluating the anti-tumor efficacy of the compound. Tumor growth inhibition is a key endpoint, measured over time.

Pharmacodynamic Biomarkers: To confirm target engagement in vivo, tumor and surrogate tissue samples are collected to measure biomarkers. For a PARP inhibitor, this would involve assessing the reduction of PAR levels in tumor tissues after treatment.

Advanced Imaging Techniques: Non-invasive imaging techniques, such as Positron Emission Tomography (PET), can be utilized with radiolabeled tracers that bind to the target enzyme. This allows for the real-time visualization and quantification of target engagement and inhibition within the tumor and other tissues.

A summary of typical pharmacodynamic assessment methodologies is presented in the table below.

| Methodology | Purpose | Key Endpoints |

| Enzymatic Assays | To determine direct inhibitory activity on the target enzyme. | IC50 value (concentration for 50% inhibition). |

| Cell-Based Assays | To assess the compound's effect in a cellular context. | Inhibition of cellular PARP activity, induction of DNA damage. |

| Xenograft/PDX Models | To evaluate anti-tumor efficacy in a living organism. | Tumor growth inhibition, survival benefit. |

| Biomarker Analysis | To confirm target engagement in vivo. | Reduction of PAR levels in tumor tissue. |

| PET Imaging | To non-invasively visualize and quantify target engagement. | Tracer uptake in tumor and other tissues. |

Rationale for Animal Model Selection in Preclinical Studies

The choice of an appropriate animal model is critical for the translatability of preclinical findings to human clinical trials. The selection is guided by the specific research questions being addressed, the biological characteristics of the disease under investigation, and the pharmacological properties of the test compound.

For a compound like this compound, with a potential application in oncology, the following factors would influence animal model selection:

Genetic and Physiological Similarity: Mice are the most commonly used species in preclinical cancer research due to their genetic and physiological similarities to humans, relatively low cost, and ease of handling and breeding. researchgate.net The availability of a wide range of genetically engineered mouse models (GEMMs) that mimic human cancers allows for the study of the drug in a more clinically relevant context.

Tumor Biology: The chosen animal model should recapitulate key aspects of the human disease. For instance, to test a PARP inhibitor, researchers would select cancer models with known defects in DNA repair pathways, such as BRCA1 or BRCA2 mutations, to exploit the principle of synthetic lethality.

Pharmacokinetic and Metabolic Profile: The animal model should ideally have a pharmacokinetic and metabolic profile for the test compound that is comparable to humans. This helps in predicting human dosage and exposure levels. While mice are a good starting point, larger animal models like rats or dogs may be used for certain toxicological and pharmacokinetic studies.

Route of Administration and Formulation: The animal model must be suitable for the intended route of administration of the drug.

The rationale for selecting specific types of models is further detailed in the table below.

| Animal Model Type | Rationale for Selection |

| Syngeneic Mouse Models | To study the interaction of the drug with a competent immune system. |

| Xenograft Models | To evaluate the efficacy of the drug on human cancer cells. |

| Patient-Derived Xenograft (PDX) Models | To test the drug on a diverse range of patient tumors, preserving the heterogeneity of the original tumor. |

| Genetically Engineered Mouse Models (GEMMs) | To investigate the drug's effect in the context of specific genetic alterations that drive cancer. |

Compliance with Good Laboratory Practice (GLP) in Preclinical Research

Good Laboratory Practice (GLP) refers to a set of principles that provides a framework within which to plan, perform, monitor, record, report, and archive non-clinical safety studies. The primary purpose of GLP is to ensure the quality, integrity, and reliability of data submitted to regulatory authorities.

For the preclinical development of this compound, all pivotal safety and toxicology studies intended to support a clinical trial application must be conducted in compliance with GLP regulations as mandated by agencies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).

Key elements of GLP compliance include:

Defined Roles and Responsibilities: Clear designation of roles for the Study Director, management, and Quality Assurance Unit (QAU).

Standard Operating Procedures (SOPs): Detailed written procedures for all routine laboratory activities to ensure consistency and reproducibility.

Study Protocol: A comprehensive document that outlines the objectives and methods of the study.

Data Recording and Archiving: Accurate and contemporaneous recording of all raw data, which must be securely archived for a specified period.

Quality Assurance: An independent QAU is responsible for monitoring the study to ensure compliance with GLP principles.

The table below summarizes the core components of GLP.

| GLP Component | Description |

| Organization and Personnel | Defines the responsibilities of management, the Study Director, and study personnel. |

| Quality Assurance Program | Establishes an independent unit to monitor and audit studies for GLP compliance. |

| Facilities | Specifies requirements for the design and maintenance of facilities to prevent interference with the study. |

| Apparatus, Material, and Reagents | Requires proper calibration, maintenance, and documentation of equipment and reagents. |

| Test Systems | Outlines procedures for the handling and housing of animal and other test systems. |

| Test and Reference Items | Mandates proper characterization, handling, and storage of the test and reference substances. |

| Standard Operating Procedures (SOPs) | Requires written procedures for all routine aspects of the study. |

| Performance of the Study | Details the requirements for the conduct of the study according to the protocol. |

| Reporting of Results | Specifies the content of the final study report. |

| Storage and Retention of Records and Materials | Defines the requirements for the archiving of all study-related data and materials. |

Computational Chemistry and Molecular Modeling of 6,7 Dihydroxyisoquinoline 3 Carboxamide

Application of Rational Drug Design Approaches

Rational drug design utilizes the knowledge of a biological target's structure to design and develop new drugs. hilarispublisher.com This approach has been instrumental in the discovery and optimization of compounds structurally related to 6,7-dihydroxyisoquinoline-3-carboxamide. For instance, a structure-guided design strategy was employed to develop potent influenza virus PAN inhibitors from 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives. nih.gov This process involves using computational modeling and virtual screening of chemical libraries to identify initial "hit" compounds. hilarispublisher.com These hits are then refined through iterative cycles of chemical synthesis, biological testing, and computational analysis to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to optimized "lead" compounds. hilarispublisher.comresearchgate.net The integration of computational tools like molecular modeling and bioinformatics has revolutionized these early stages of drug discovery, enabling more efficient prediction of drug-target interactions. hilarispublisher.com

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. nih.govresearchgate.net This method is crucial for understanding how this compound and its analogs interact with biological targets.

Docking studies on related quinoline-3-carboxamides (B1200007) have been performed to investigate their potential as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKK), a family of enzymes involved in DNA damage response. mdpi.com These simulations revealed that the quinoline (B57606) nitrogen is key to binding in the hinge region of the kinases, acting as an adenosine (B11128) triphosphate (ATP) competitive inhibitor. mdpi.com Similarly, docking has been used to study N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as potential inhibitors of PI3Kα, another important cancer target. mdpi.com

The general workflow for such simulations involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB), and the ligand structure is built and optimized. nih.gov

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand. nih.gov

Docking and Scoring: The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. nih.govnih.gov

The results from these simulations provide valuable data on binding energy and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for the stability of the ligand-protein complex. nih.gov For example, studies on isoxazole-carboxamide derivatives identified specific binding interactions with cyclooxygenase (COX) enzymes, helping to explain their inhibitory activity. nih.gov

| Compound Class | Target Protein | Key Findings from Docking |

| Quinoline-3-carboxamides | ATM Kinase (PIKK family) | Quinoline nitrogen binds to the hinge region; competitive inhibition with ATP. mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Derivatives occupy the binding site and engage with key residues. mdpi.com |

| Isoxazole-carboxamides | COX-2 Enzyme | Specific substitutions create ideal binding interactions within the secondary binding pocket. nih.gov |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1 | Docking simulations corroborated structure-activity relationships observed in vitro. nih.gov |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of this binding over time. mdpi.com MD simulations model the movement of atoms and molecules, providing a detailed view of the conformational changes and stability of the complex. nih.gov

For quinoline-3-carboxamide (B1254982) derivatives targeting PIKK family kinases, MD simulations were performed to assess the stability of the docked complexes. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time (e.g., 100 ns) confirms whether the complex remains stable. mdpi.comnih.gov A stable complex is indicated by a constant RMSD value after an initial equilibration period. mdpi.com These simulations can also reveal conformational switching of the ligand within the binding pocket, which can be influenced by the rigidity of the active site. mdpi.com

MD simulations have also been used to study the binding of carboxamide derivatives to other targets, helping to validate docking results and ensure the stability of predicted ligand-protein complexes. nih.govresearchgate.net The typical protocol involves solvating the docked complex in a water box, neutralizing the system with ions, and running the simulation for a specified duration under controlled temperature and pressure. nih.govnih.gov

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. nih.govresearchgate.net These methods provide a deeper understanding of a molecule's intrinsic characteristics that govern its biological activity.

For carboxamide derivatives, QM calculations have been used to:

Optimize Molecular Geometry: Determine the lowest energy conformer of the molecule. researchgate.net

Analyze Electronic Spectra: Simulate UV-Vis spectra to understand electronic transitions. researchgate.net

Predict Reactivity: Calculate reactivity descriptors based on wavefunction analysis, such as electron localization function (ELF) and localized orbital locator (LOL), which provide information on electronic properties predictive of bioactivity. researchgate.net

Determine Electrostatic Potential: Map the molecular electrostatic potential (MEP) to identify regions that are prone to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. nih.gov

These quantum chemical parameters help in understanding the molecule's stability, reactivity, and potential interaction sites, which are valuable for designing new derivatives with improved properties. nih.gov

Computational Prediction of Biological Activity and Selectivity (e.g., QSAR, Virtual Screening)

Quantitative Structure-Activity Relationship (QSAR) and virtual screening are powerful computational methods for predicting the biological activity of novel compounds and identifying new hits from large databases.

QSAR: This method develops a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For isoquinoline (B145761) derivatives, QSAR models have been developed to predict their inhibitory activity against targets like aldo-keto reductase 1C3 (AKR1C3). japsonline.com These models use molecular descriptors (numerical representations of a molecule's properties) to build a predictive equation. nih.govjapsonline.com A robust QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov

Virtual Screening (VS): VS is used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.commdpi.com This process can be ligand-based or structure-based. mdpi.com

Structure-based VS: Uses docking to screen databases of compounds against the 3D structure of a target protein. mdpi.com

Pharmacophore-based VS: A pharmacophore model, which defines the essential 3D arrangement of chemical features necessary for biological activity, is created and used to filter compound databases. mdpi.comresearchgate.net

These techniques have been successfully applied to identify novel inhibitors with isoquinoline or related scaffolds for various targets. mdpi.comresearchgate.net

| Method | Application for Isoquinoline/Carboxamide Scaffolds | Outcome |

| QSAR | Predicting antiplasmodial activity of 1,3-dioxoisoindoline-4-aminoquinolines. nih.gov | A predictive model linking specific molecular descriptors to biological activity. nih.gov |

| QSAR | Modeling AKR1C3 inhibitory activity of isoquinoline derivatives. japsonline.com | A validated model to guide the design of new inhibitors. japsonline.com |

| Virtual Screening | Identifying novel leucine (B10760876) aminopeptidase (B13392206) inhibitors with a 3,4-dihydroisoquinoline (B110456) scaffold. mdpi.com | Identification of promising hit compounds from a large database. mdpi.com |

| Virtual Screening | Discovering human DOPA decarboxylase inhibitors. researchgate.net | Identification of competitive inhibitors with K(i) values in the micromolar range. researchgate.net |

Computational Approaches in Lead Identification and Optimization

The journey from an initial "hit" compound to a "lead" candidate ready for preclinical trials involves significant chemical modification and optimization. researchgate.net Computational chemistry is central to this process. hilarispublisher.comresearchgate.net

Once a hit compound like this compound is identified, computational tools guide its optimization. nih.gov This involves:

Structure-Activity Relationship (SAR) Exploration: Computational models help to understand how modifications to the core scaffold affect biological activity. For example, in the development of influenza inhibitors from tetrahydroisoquinoline derivatives, a fragment growing strategy guided by structural data was used to elaborate the initial hits. nih.gov

Improving Potency and Selectivity: Techniques like free energy perturbation (FEP) can be used to predict how small chemical changes will affect binding affinity, guiding modifications to enhance potency. nih.gov

Optimizing ADMET Properties: Computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to ensure that the optimized lead has drug-like characteristics. nih.govmdpi.com

Through these iterative cycles of computational design, chemical synthesis, and biological testing, an initial hit is refined into a lead compound with improved efficacy, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Exploration of Therapeutic Potential and Future Research Directions

Anticancer Research Potential of 6,7-Dihydroxyisoquinoline-3-carboxamide and its Analogues

The isoquinoline (B145761) and quinoline-3-carboxamide (B1254982) frameworks are key components in the design of novel anticancer agents. Research into analogues of this compound has revealed promising antiproliferative activities through various mechanisms of action.

One related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has demonstrated a notable antiproliferative profile in studies on diethylnitrosamine-induced hepatocellular carcinoma in rats. This analogue showed a protective effect on the liver, restoring tissue arrangement, and ameliorated metabolic alterations associated with the cancer, signifying its potential for further investigation in anticancer therapy.

Derivatives of the closely related quinoline-3-carboxamide have been investigated as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial mediator in the DNA Damage Response (DDR) pathway that cancer cells often exploit for survival. By inhibiting ATM, these compounds have the potential to sensitize cancer cells to radio- and chemotherapy. Studies have shown that certain quinoline-3-carboxamides (B1200007) exhibit promising cytotoxicity against various cancer cell lines, including HCT116 and MDA-MB-468. Structure-activity relationship (SAR) studies suggest that the electron-donating nature of substituents on the molecule is important for its toxicity to cancer cells.

Furthermore, other quinoline-3-carboxamide derivatives have been designed to target VEGFR-2, a key factor in tumor angiogenesis. One such derivative, compound 10i , showed more potent antiproliferative activity against the HepG2 cancer cell line than the established drug sorafenib. Mechanistic studies revealed that this compound could induce apoptosis by increasing the expression of apoptotic markers like Bax and Caspase-7, while significantly reducing VEGFR-2 gene expression.

The table below summarizes key findings for anticancer research on related compounds.

| Compound Class | Target/Mechanism | Cancer Model | Key Findings |

| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Antiproliferative | Hepatocellular Carcinoma (rat model) | Showed protective action on the liver and ameliorated cancer-induced metabolic alterations. |

| Quinoline-3-carboxamides | ATM Kinase Inhibition | HCT116, MDA-MB-468, MDA-MB-231 cell lines | Demonstrated cytotoxicity; potential for radio- and chemo-sensitization of cancer cells. |

| Quinolone-3-carboxamide derivatives | VEGFR-2 Inhibition, Apoptosis Induction | HepG2 cell line | Compound 10i showed potent anticancer activity and induced apoptosis. |

Neuropharmacological Applications (e.g., Neuroprotection, Neurological Disorders, Sleep Disorders)

Isoquinoline alkaloids and their derivatives are increasingly being recognized for their neuroprotective potential. Studies have shown these compounds can exert beneficial effects through mechanisms such as anti-inflammation, anti-oxidation, regulation of autophagy, and modulation of intracellular calcium levels.

Significantly, close analogues of the core structure, such as 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (2-MDTIQ), have been identified as novel endogenous amines in human brains. The presence of these compounds has been specifically noted in the lumbar cerebrospinal fluid of Parkinson's disease patients, suggesting a potential role as endogenous neurotoxins or biomarkers in the pathophysiology of the disease. This discovery opens a critical area of research into how 6,7-dihydroxyisoquinoline (B8693075) derivatives might influence the progression of neurodegenerative disorders.

The broader class of isoquinoline alkaloids has been shown to exert neuroprotective effects by mitigating oxidative stress. They can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), protecting nerve cells from damage caused by reactive oxygen species (ROS). Furthermore, these alkaloids can inhibit neuroinflammation, a key process in many neurodegenerative diseases, and promote the regeneration and repair of neurons. For instance, the decahydroisoquinoline derivative LY 215490 has been tested as a neuroprotective agent against focal ischaemia, where it provided significant protection against cortical ischaemic damage. bioworld.com

| Application Area | Proposed Mechanism | Relevant Findings |

| Neuroprotection | Antioxidant, Anti-inflammatory, Autophagy regulation | Isoquinoline alkaloids can reduce oxidative stress and inhibit neuroinflammation, protecting nerve cells. caringsunshine.com |

| Neurological Disorders (Parkinson's Disease) | Potential endogenous neurotoxin/biomarker | Analogues like 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have been found in the CSF of Parkinson's patients. |

| Ischemic Stroke | AMPA receptor antagonism | The analogue LY 215490 showed protection against ischemic damage in a rat model. bioworld.com |

Antiviral Strategies

The therapeutic potential of isoquinoline derivatives extends to antiviral applications, particularly against the influenza virus. The viral polymerase acidic (PA) endonuclease is an attractive and highly conserved target for developing new anti-influenza drugs.

Research has led to the development of a series of 1,3-cis-2-substituted-1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as potent inhibitors of this PA endonuclease. Through structure-guided design, researchers have optimized this scaffold to create compounds that effectively inhibit influenza virus replication in vitro. One lead compound from this series exhibited a half-maximal effective concentration (EC50) of 4.50 μM against the H1N1 influenza virus in Madin-Darby Canine Kidney (MDCK) cells, demonstrating the viability of this chemical class for developing novel antiviral therapies.

Metabolic and Endocrine Disease Research (e.g., Diabetes, Anemia, Renal Disease)

The application of this compound analogues in metabolic and endocrine diseases is an emerging field of study. One area of significant interest is in the mitigation of renal disease.

In a preclinical model, a 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative demonstrated robust efficacy in protecting against cisplatin-induced acute kidney injury (AKI). The study found that the compound could restore renal mitochondrial function, suppress the production of reactive oxygen species, and reduce cell apoptosis in the kidneys. This suggests a potential therapeutic strategy for protecting renal function during chemotherapy or in other conditions leading to AKI.

Additionally, studies on related compounds in cancer models have pointed to their ability to modulate metabolic pathways. For example, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid was shown to ameliorate metabolic alterations in a rat model of liver cancer. This capability to influence metabolic perturbations suggests a broader potential for these compounds in diseases characterized by metabolic dysfunction, although direct research in diabetes or anemia is still needed.

Anti-inflammatory and Immunomodulatory Investigations

Several derivatives of the isoquinoline and quinoline (B57606) carboxamide scaffold have been identified as potent anti-inflammatory agents. Inflammation is a key driver of many chronic diseases, making this a promising area of research.

A notable discovery is a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives that act as inhibitors of the Stimulator of Interferon Genes (STING) pathway. Overactivation of STING can lead to autoimmune and autoinflammatory diseases. A lead compound from this series, 5c , showed potent inhibition of both human and murine STING with IC50 values in the nanomolar range. It effectively blocked the activation of the STING axis in cells and demonstrated significant in vivo anti-inflammatory efficacy in mouse models of systemic inflammation.

Other research has focused on isoquinoline-1-carboxamide derivatives for their ability to suppress lipopolysaccharide (LPS)-induced inflammation in microglial cells, which is relevant to neuroinflammation. The compound N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was found to potently inhibit the production of pro-inflammatory mediators like IL-6 and TNF-α while reversing the suppression of the anti-inflammatory cytokine IL-10. Its mechanism of action involves the inhibition of the MAPKs/NF-κB signaling pathway.

| Compound Class | Target/Mechanism | Disease Model | Key Findings |

| 3,4-dihydroisoquinoline-2(1H)-carboxamide | STING Inhibition | Systemic inflammation and AKI (mouse models) | Compound 5c showed potent STING inhibition and robust in vivo anti-inflammatory effects. |

| Isoquinoline-1-carboxamide | MAPKs/NF-κB Pathway Inhibition | LPS-treated BV2 microglial cells | Compound HSR1101 suppressed pro-inflammatory mediators and cell migration. |

Cardiovascular and Thrombotic Disease Research

The isoquinoline core structure is present in several alkaloids with known cardiovascular effects. Research into synthetic isoquinoline derivatives has uncovered potential applications in treating cardiovascular and thrombotic diseases.

One series of isoquinoline derivatives has been found to inhibit the If "funny" current in myocardial cells. This inhibition leads to a reduction in heart rate (bradycardic effects) without significant side effects. Such compounds are being explored for the treatment of ischemic heart diseases, including myocardial infarction and congestive heart failure. bioworld.com

Other isoquinoline alkaloids, such as berberine and papaverine, have been studied for their beneficial cardiovascular effects, which include improving lipid profiles, lowering blood pressure through vasodilation, and exerting anti-arrhythmic actions. nih.gov For example, bisbenzylisoquinoline alkaloids like tetrandrine have shown antihypertensive and antiarrhythmic effects by acting as calcium antagonists and blocking cardiac ion channels. While broad clinical evidence for the mainstream use of these compounds is still developing, the consistent findings provide a strong rationale for exploring the potential of novel derivatives like this compound in cardiovascular medicine. nih.gov

Emerging Research Areas

The therapeutic potential of this compound and its analogues continues to expand into new and exciting areas. One of the most significant emerging fields is its connection to neurodegenerative diseases, particularly Parkinson's disease. The identification of 6,7-dihydroxy-tetrahydroisoquinoline derivatives as endogenous molecules in the human brain that are potentially linked to Parkinson's pathology warrants extensive further investigation. Understanding their role could lead to novel diagnostic tools or therapeutic strategies aimed at modifying disease progression.

Another frontier is the modulation of innate immunity through pathways like STING. The discovery of potent isoquinoline-based STING inhibitors opens up possibilities for treating a range of autoimmune and autoinflammatory conditions that currently have limited treatment options. Future research will likely focus on optimizing the selectivity and safety of these inhibitors for clinical development.

Finally, the ability of these compounds to interact with fundamental cellular processes, such as the DNA damage response and metabolic pathways, suggests that their applications could be broader than currently understood. Future studies may explore their potential as combination therapies in oncology or as treatments for a wider spectrum of metabolic disorders.

Development of Multi-Targeted Ligands

The complexity of multifactorial diseases, such as neurodegenerative disorders and cancer, has highlighted the limitations of the "one-target, one-drug" approach. mdpi.comnih.gov This has led to the rise of multi-target-directed ligands (MTDLs), single chemical entities rationally designed to modulate multiple targets involved in a disease cascade. mdpi.comnih.gov The development of MTDLs offers advantages over combination therapies, including improved pharmacokinetic profiles and patient compliance. nih.gov

The isoquinoline and related quinoline-3-carboxamide scaffolds are considered "privileged structures" in medicinal chemistry, as they are capable of interacting with a wide range of biological targets. nih.gov For instance, various quinoline-3-carboxamide derivatives have been investigated for their potential in treating autoimmune diseases and cancer by targeting enzymes like phosphatidylinositol 3-kinase (PI3Kα). nih.gov Similarly, hybrid molecules incorporating the tacrine scaffold (an acetylcholinesterase inhibitor) with other pharmacophores have been designed as MTDLs for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

For a compound like this compound, a multi-target approach could be particularly fruitful in the context of neurodegenerative diseases. These conditions involve complex pathologies, including oxidative stress, neuroinflammation, protein aggregation, and cholinergic deficits. researchgate.netmdpi.comnih.gov The dihydroxy substitution on the isoquinoline ring is reminiscent of flavonoids, which are known to possess antioxidant and anti-inflammatory properties. mdpi.commdpi.com Therefore, derivatives of this compound could be designed to act on multiple fronts.

Potential Multi-Target Strategies for Isoquinoline-Based Compounds:

| Target Combination | Therapeutic Area | Rationale |

|---|---|---|

| Acetylcholinesterase (AChE) & Glycogen Synthase Kinase 3 beta (GSK-3β) | Alzheimer's Disease | Addresses both symptomatic cholinergic decline and underlying tau pathology. mdpi.com |

| Monoamine Oxidase (MAO) & Cholinesterases | Neurodegenerative Diseases | Aims to restore neurotransmitter balance and reduce oxidative stress. |

| Kinase Inhibition & Anti-inflammatory Pathways | Cancer, Inflammation | Targets cell proliferation and the inflammatory microenvironment that supports disease progression. nih.gov |

Future research would involve creating hybrid molecules where the this compound core is linked to other pharmacophores known to interact with specific targets. This strategy leverages existing chemical scaffolds to create novel compounds with a precisely tailored polypharmacological profile. nih.gov

Advanced Delivery Systems for Enhanced Therapeutic Efficacy

The clinical success of a promising therapeutic agent is often limited by suboptimal physicochemical properties, such as poor solubility and low bioavailability, which can hinder its ability to reach the target site in effective concentrations. nih.govnih.gov Isoquinoline alkaloids and related natural products, despite their potential bioactivity, frequently face these challenges. nih.govnih.gov Advanced drug delivery systems, particularly those based on nanotechnology, offer a powerful strategy to overcome these limitations. mdpi.comcoriolis-pharma.com

Nano-drug delivery systems, such as liposomes and polymeric nanoparticles, can encapsulate therapeutic agents, thereby improving their solubility, stability, and circulation time. nih.govnih.govmdpi.com These nanocarriers can be engineered for controlled release and targeted delivery, enhancing therapeutic efficacy while minimizing off-target side effects. nih.govmdpi.com

For compounds like this compound, encapsulation in a nanocarrier could significantly improve its clinical potential. A pertinent example involves an isoquinoline derivative identified as "Compound 2," which was incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells that overexpress the transferrin receptor. nih.gov This targeted approach led to superior antitumor activity compared to the free drug. nih.gov

Overview of Advanced Delivery Systems Applicable to Isoquinoline Compounds:

| Delivery System | Key Features | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Vesicles composed of lipid bilayers. Can be functionalized with targeting ligands (e.g., transferrin). nih.govnih.gov | Improves solubility of hydrophobic compounds, enables targeted delivery to specific cells, and can prolong circulation time. nih.govnih.gov |